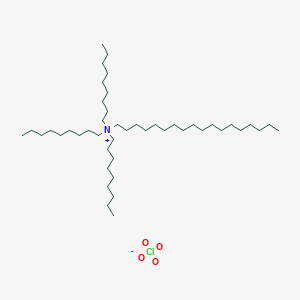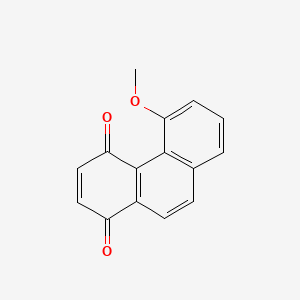
5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hexyl chain, a hydroxyl group, and a nitrophenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 5-hexyl-2-hydroxybenzoic acid with 4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, NaBH₄, and other reducing agents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorinating agents (Cl₂/FeCl₃), and sulfonating agents (SO₃/H₂SO₄).
Major Products Formed
Oxidation: Formation of 5-hexyl-2-oxo-N-(4-nitrophenyl)benzamide.
Reduction: Formation of 5-hexyl-2-hydroxy-N-(4-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Exhibits similar antibacterial properties.
2,3-dimethoxybenzamide: Known for its antioxidant activity.
3-acetoxy-2-methylbenzamide: Demonstrates antibacterial and antioxidant properties.
Uniqueness
5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to the presence of a hexyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.
Propiedades
Número CAS |
78417-81-9 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
5-hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-2-3-4-5-6-14-7-12-18(22)17(13-14)19(23)20-15-8-10-16(11-9-15)21(24)25/h7-13,22H,2-6H2,1H3,(H,20,23) |
Clave InChI |
PWHBTZAQDUCCBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


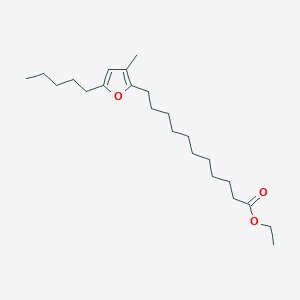
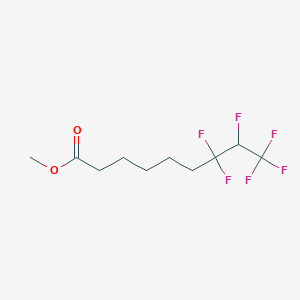
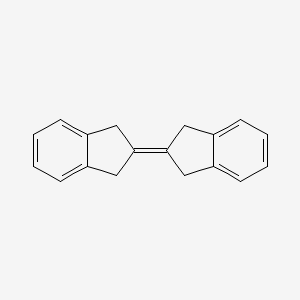
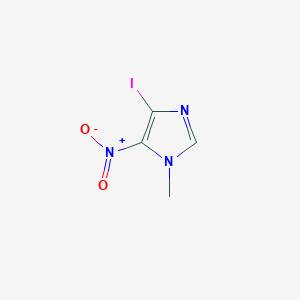
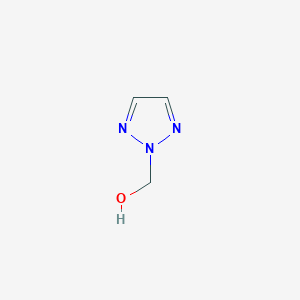
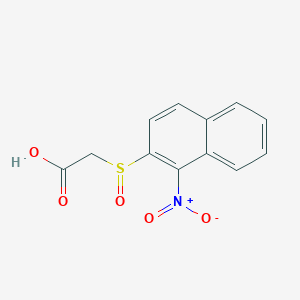
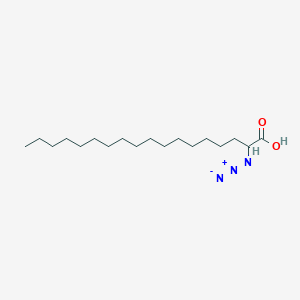
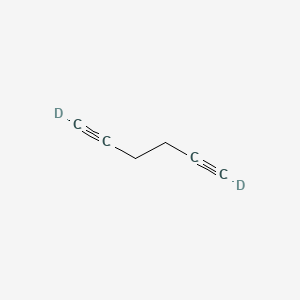
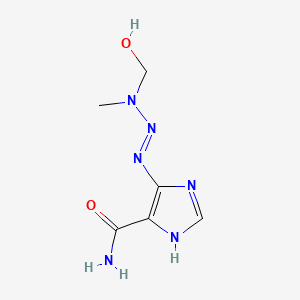
![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)

![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)
